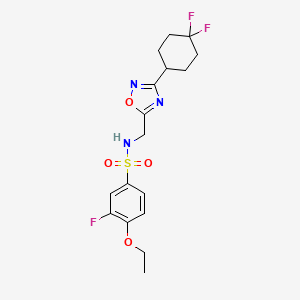

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3-position and a benzenesulfonamide moiety at the 5-position. The benzenesulfonamide is further modified with ethoxy and fluorine substituents at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O4S/c1-2-26-14-4-3-12(9-13(14)18)28(24,25)21-10-15-22-16(23-27-15)11-5-7-17(19,20)8-6-11/h3-4,9,11,21H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIOVDVBDDGSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms, known for contributing to diverse biological activities.

- Difluorocyclohexyl Group : Enhances lipophilicity and potentially increases biological activity.

- Ethoxy and Fluorobenzenesulfonamide Substituents : These groups may influence the compound's pharmacokinetics and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in disease processes, potentially leading to therapeutic effects against conditions like cancer or inflammation.

- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that contribute to disease progression.

- Antimicrobial Activity : Preliminary studies indicate that compounds with oxadiazole moieties exhibit antimicrobial properties, suggesting potential applications in treating infections.

Biological Activities

This compound has shown promise in several areas:

Anticancer Activity

Research indicates that similar oxadiazole derivatives possess anticancer properties. For instance:

- Case Study : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds with oxadiazole structures have been reported to exhibit anti-inflammatory activities:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines such as IL-17, which are implicated in autoimmune diseases .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial efficacy:

- Preliminary Findings : Studies indicate that oxadiazole derivatives can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

Research Findings

Recent investigations into similar compounds have highlighted their biological activities:

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps:

- Formation of the oxadiazole ring.

- Introduction of the difluorocyclohexyl group.

- Coupling with the ethoxy and sulfonamide moieties.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

- Target Compound : 1,2,4-Oxadiazole ring.

- Analog from : 4H-1,2,4-Triazole ring in N-({4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide. However, oxadiazoles are more lipophilic, which could favor membrane permeability .

Substituent Variations

- Fluorinated Cyclohexyl Group: The 4,4-difluorocyclohexyl group in the target compound increases steric bulk and lipophilicity relative to the non-fluorinated cyclohexyl group in ’s analog. Fluorination may also improve metabolic stability by resisting oxidative degradation .

- Benzenesulfonamide vs.

Functional Group Positioning

- Ethoxy vs. Methoxy : The ethoxy group in the target compound provides slightly greater steric bulk and lipophilicity than the methoxy group in ’s analog, which may influence binding pocket accommodation .

Data Table: Structural and Hypothesized Properties

Research Findings and Limitations

- Structural Insights : The target compound’s difluorocyclohexyl and sulfonamide groups align with trends in agrochemical design (e.g., sulfentrazone’s sulfonamide moiety enhances herbicidal activity) .

- Knowledge Gaps: No experimental data (e.g., IC₅₀, solubility) is available in the provided evidence. Comparative efficacy or toxicity profiles remain speculative.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what key reaction conditions should be prioritized?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization, sulfonamide coupling, and functional group modifications. Key steps include:

- Oxadiazole ring formation : Cyclocondensation of amidoximes with difluorocyclohexyl carbonyl derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .

- Sulfonamide coupling : Reaction of the oxadiazole intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR confirm hydrogen environments and carbon frameworks, particularly for verifying difluorocyclohexyl and sulfonamide moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities in multi-step syntheses .

- X-ray Crystallography : Resolves stereochemical ambiguities in the oxadiazole and cyclohexyl groups, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonamide coupling step, and what factors contribute to variability?

Yield optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonamide coupling prevents thermal decomposition of the sulfonyl chloride intermediate .

- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis side reactions .

- Stoichiometric ratios : A 1.2:1 molar excess of sulfonyl chloride to oxadiazole intermediate ensures complete conversion . Variability often arises from moisture sensitivity or incomplete purification of intermediates, which can be mitigated via rigorous drying and inline FTIR monitoring .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

Contradictions may stem from:

- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter activity profiles. Standardize protocols using guidelines from , which compares structural analogs under controlled conditions .

- Structural analogs : Compare activity with similar compounds (e.g., sulfonamide derivatives with varying fluorinated groups) to identify structure-activity relationships (SAR) .

- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to predict target binding affinities and validate with SPR or ITC assays .

Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, especially in the oxadiazole and sulfonamide groups .

- Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., carbonic anhydrase) to identify binding modes and stability over time .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity using datasets from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.